5-Oxabicyclo[2.1.0]pentane

Catalog No.
S802995
CAS No.
185-96-6
M.F
C4H6O
M. Wt
70.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Oxabicyclo[2.1.0]pentane

CAS Number

185-96-6

Product Name

5-Oxabicyclo[2.1.0]pentane

IUPAC Name

5-oxabicyclo[2.1.0]pentane

Molecular Formula

C4H6O

Molecular Weight

70.09 g/mol

InChI

InChI=1S/C4H6O/c1-2-4-3(1)5-4/h3-4H,1-2H2

InChI Key

BIMXFPIWUWKRHY-UHFFFAOYSA-N

SMILES

C1CC2C1O2

Canonical SMILES

C1CC2C1O2

5-Oxabicyclo[2.1.0]pentane is a bicyclic compound characterized by a unique structure that includes an oxygen atom integrated into a bicyclic framework. This compound is notable for its high strain energy due to the geometrical constraints of the bicyclic system, which can lead to interesting chemical properties and reactivity patterns. The molecular formula of 5-oxabicyclo[2.1.0]pentane is C5_5H8_8O, and it is often studied in the context of organic synthesis and photo

  • Isomerization: It can isomerize to yield cyclopentene or 1,4-pentadiene through thermal or photochemical processes .
  • Thermal Reactions: The compound exhibits thermal stability and can undergo homolytic or heterolytic cleavage of its C–O bonds, resulting in various products including carbonyl compounds .
  • Photo

Several methods have been developed for the synthesis of 5-oxabicyclo[2.1.0]pentane:

  • Cycloaddition Reactions: One common approach involves the cycloaddition of epoxides with various nucleophiles, leading to the formation of the bicyclic structure .
  • Thermal Decomposition: Another method includes the thermal decomposition of related precursors under controlled conditions, which can yield 5-oxabicyclo[2.1.0]pentane alongside other products .
  • Photochemical Synthesis: Utilizing light to induce reactions has also been explored, where irradiation of suitable substrates leads to the formation of this compound through radical mechanisms .

5-Oxabicyclo[2.1.0]pentane has potential applications in:

  • Organic Synthesis: It serves as a versatile intermediate in organic synthesis for constructing complex molecules.
  • Material Science: Due to its unique structural properties, it may find applications in developing new materials with specific mechanical or electronic properties.
  • Pharmaceutical Chemistry: Its derivatives could be explored for their biological activity, making them candidates for drug development .

Interaction studies involving 5-oxabicyclo[2.1.0]pentane focus primarily on its reactivity with other chemical species:

  • Reactivity with Nucleophiles: The compound can react with nucleophiles to form various adducts, highlighting its potential as a reactive intermediate in synthetic chemistry .
  • Studies on Mechanisms: Research has been conducted on the mechanisms of its thermal and photo

Several compounds share structural similarities with 5-oxabicyclo[2.1.0]pentane:

Compound NameStructural FeaturesUnique Aspects
Bicyclo[2.1.0]pentaneNo oxygen atom; purely hydrocarbonHigher strain energy without heteroatoms
5-Azabicyclo[2.1.0]pentaneContains nitrogen instead of oxygenExhibits different reactivity patterns due to nitrogen's presence
5-Oxabicyclo[3.2.0]heptaneLarger bicyclic system with oxygenDifferent ring size influences reactivity
Cyclopropylmethyl derivativesContains cyclopropyl groupsUnique steric effects and reactivity

The uniqueness of 5-oxabicyclo[2.1.0]pentane lies in its combination of high strain energy and the presence of an oxygen atom within its bicyclic structure, which significantly influences its chemical behavior compared to similar compounds .

Further research into this compound could yield valuable insights into its potential applications and interactions within various chemical contexts.

The synthesis and study of 5-oxabicyclo[2.1.0]pentane emerged during the mid-20th century alongside advancements in strained heterocyclic chemistry. Early reports in the 1970s documented its formation via photochemical and thermal reactions of precursor epoxides. For instance, Arnold and Chang (1970) demonstrated that irradiation of 1-carbomethoxy-4-phenyl-2,2,3,3-tetramethyl-5-oxabicyclo[2.1.0]pentane generated reactive carbonyl ylides, highlighting its potential as an intermediate in cycloaddition chemistry. Subsequent work by Kinstle and collaborators explored synthetic routes to related bicyclic systems, though initial attempts to synthesize nitrogen analogs faced challenges. The compound’s structural elucidation was facilitated by advancements in spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry.

Nomenclature and Classification

The systematic IUPAC name, 5-oxabicyclo[2.1.0]pentane, reflects its bicyclic framework:

  • Bicyclo[2.1.0]: Indicates a fused-ring system with bridgehead carbons connected by two, one, and zero carbon atoms.
  • 5-Oxa: Denotes the oxygen atom at position 5.

Alternative names include epoxycyclobutane and 2,3-epoxybicyclo[2.1.0]pentane. The CAS registry number is 185-96-6, and its SMILES representation is C1CC2C1O2.

Significance in Organic Chemistry Research

This compound’s high ring strain (~30–40 kcal/mol) and electrophilic oxygen atom make it a valuable substrate for studying:

  • Ring-opening reactions: Nucleophilic attack at the oxygen or strained carbons.
  • Cycloadditions: Participation in [2+2] or [3+2] reactions with dienophiles.
  • Rearrangements: Thermal or photochemical transformations to yield fused or linear products.

Its reactivity has been leveraged in the synthesis of complex natural products and polymers, particularly in contexts where strain release drives reaction feasibility.

Position within Strained Heterocyclic Compounds

5-Oxabicyclo[2.1.0]pentane belongs to a family of bridged heterocycles, which includes:

  • Bicyclo[2.1.0]pentanes (housanes): All-carbon analogs.
  • 5-Azabicyclo[2.1.0]pentanes: Nitrogen-containing variants.
  • Oxiranes (epoxides): Simpler three-membered cyclic ethers.

Compared to oxiranes, the bicyclic framework imposes greater steric and electronic constraints, enabling unique reactivity patterns. For example, the compound’s ring-opening reactions often proceed with regioselectivity distinct from monocyclic epoxides.

XLogP3

0.5

Dates

Last modified: 08-16-2023

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